molecular formula C19H23NO4S B13939395 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13939395
M. Wt: 361.5 g/mol
InChI Key: REFPRDWFDSQKAG-UHFFFAOYSA-N
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Description

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione analogue. This compound is known for its potential use as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-(2-Cyclohexylethoxy)-3-methoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazolidinedione ring, potentially converting it into a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a reference compound in organic synthesis and reaction mechanism studies.

    Biology: Investigated for its role in inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is involved in prostaglandin metabolism.

    Medicine: Explored for its potential in promoting wound healing and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds involved in inflammation and wound healing. By inhibiting 15-PGDH, the compound increases the levels of prostaglandins, thereby promoting wound healing and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

Uniqueness

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structure, which allows it to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH) effectively. This property distinguishes it from other thiazolidinediones that are primarily used as antidiabetic agents.

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

5-[[4-(2-cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22)

InChI Key

REFPRDWFDSQKAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3

Origin of Product

United States

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